Methyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate is a heterocyclic compound characterized by its complex structure and various applications in scientific research. Its molecular formula is with a molecular weight of approximately . The compound is notable for its potential biological activities, particularly in medicinal chemistry.
The synthesis of methyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate typically involves several steps:
The molecular structure of methyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate can be described as follows:
The structural representation can be summarized by the following InChI key: InChI=1S/C13H15NO2S/c1-8(2)6-10(14)12(16)13(15)7-9(8)11(17)18-3/h6-7H,14H2,1-5H3
.
Methyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate can participate in various chemical reactions:
The mechanism of action for methyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate primarily involves its interaction with biological targets:
These mechanisms highlight its potential as a lead compound in drug development.
Methyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate has several scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2